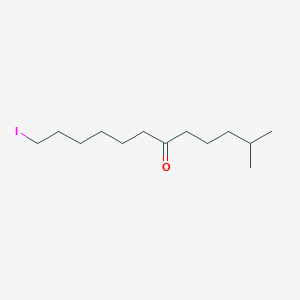
12-Iodo-2-methyldodecan-6-one
Description
12-Iodo-2-methyldodecan-6-one is a halogenated aliphatic ketone with the molecular formula C₁₃H₂₃IO. Its structure comprises a 12-carbon chain featuring a ketone group at position 6, a methyl substituent at position 2, and an iodine atom at position 12 (terminal carbon).
Properties
CAS No. |
56884-44-7 |
|---|---|
Molecular Formula |
C13H25IO |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
12-iodo-2-methyldodecan-6-one |
InChI |
InChI=1S/C13H25IO/c1-12(2)8-7-10-13(15)9-5-3-4-6-11-14/h12H,3-11H2,1-2H3 |
InChI Key |
SHOMGILOKNKJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)CCCCCCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Iodo-2-methyldodecan-6-one can be achieved through several methods. One common approach involves the iodination of 2-methyldodecan-6-one using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the iodine being introduced to the carbon chain at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 12-Iodo-2-methyldodecan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Products depend on the nucleophile used, e.g., 12-chloro-2-methyldodecan-6-one.
Oxidation: 12-Iodo-2-methyldodecanoic acid.
Reduction: 12-Iodo-2-methyldodecan-6-ol.
Scientific Research Applications
Chemistry: 12-Iodo-2-methyldodecan-6-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound may be used to study the effects of iodine-containing molecules on biological systems. Its derivatives could potentially serve as lead compounds in drug discovery .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and surfactants .
Mechanism of Action
The mechanism by which 12-Iodo-2-methyldodecan-6-one exerts its effects depends on its chemical structure. The iodine atom and ketone group play crucial roles in its reactivity. The iodine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition .
Molecular Targets and Pathways: In biological systems, the compound may interact with enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 12-Iodo-2-methyldodecan-6-one with three structurally related compounds:
Key Observations :
- Halogen Substitution: The iodine atom in this compound increases molecular weight significantly compared to non-halogenated analogs like 6-dodecanone. Bromine substitution (hypothetical 12-Bromo analog) reduces molecular weight but retains similar reactivity trends .
Physicochemical Properties
While explicit data for this compound are absent in the evidence, trends can be inferred:
- Solubility: Halogenated compounds like this compound are likely less polar than their non-halogenated counterparts due to increased hydrophobicity. For example, ethyl acetate extracts of similar alkanes (e.g., hexadecanoic acid ethyl ester) show moderate solubility in organic solvents .
- Boiling/Melting Points: The iodine atom’s polarizability may elevate boiling points compared to 6-dodecanone (184.32 g/mol), which is liquid at room temperature. Methyl branching typically lowers melting points due to reduced crystallinity .
Analytical Characterization
Structural elucidation of this compound would rely on:
- NMR Spectroscopy: Similar to compound 1 in , diagnostic signals would include: A ketone carbonyl peak at δ~210 ppm in ¹³C NMR. Methyl protons (C-2) as a triplet near δ~1.0–1.5 ppm in ¹H NMR. Iodo-substituted terminal methylene protons (C-12) as a multiplet at δ~3.1–3.5 ppm .
- Mass Spectrometry : HR-ESI-MS would confirm the molecular ion [M+Na]⁺ at m/z 345.09 (calculated for C₁₃H₂₃IO + Na) .
Research Findings and Gaps
- Synthesis: No direct synthesis route is provided, but describes green chemistry methods (e.g., A-FGO catalyst in THF) applicable to halogenated ketones .
- Data Limitations : Melting/boiling points, toxicity, and solvent compatibility data are unavailable in the provided evidence, necessitating further experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


